molecular formula C7H2F3IO2 B3049368 2,3,4-Trifluoro-5-iodobenzoic acid CAS No. 203916-59-0

2,3,4-Trifluoro-5-iodobenzoic acid

Cat. No. B3049368
CAS RN: 203916-59-0
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-5-iodobenzoic acid is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a trifluoromethyl group and an iodine atom attached to its benzene ring. This compound is known for its unique properties and has been used in various fields of research.

Scientific Research Applications

Synthesis and Material Science Applications

2,4,5-Trifluorobenzoic acid, a compound similar to 2,3,4-Trifluoro-5-iodobenzoic acid, has been noted for its importance in the pharmaceutical industry and material science. Deng et al. (2015) described a microflow process for synthesizing 2,4,5-Trifluorobenzoic acid, highlighting its role as a valuable synthetic intermediate (Deng et al., 2015).

Plant Growth and Development

C. Gorter (1949) explored the action of 2,3,5-Triiodobenzoic Acid on the growth of root hairs in tomatoes, demonstrating its potential influence on flowering and growth processes in plants (Gorter, 1949).

Oxidation and Organic Synthesis

Yoshimura & Zhdankin (2016) utilized a compound related to 2,3,4-Trifluoro-5-iodobenzoic acid, benziodoxole triflate, for the oxidation of sulfides, showcasing its application in organic synthesis (Yoshimura & Zhdankin, 2016).

Catalysis and Chemical Reactions

The use of Scandium Trifluoromethanesulfonate, a compound related to 2,3,4-Trifluoro-5-iodobenzoic acid, as a Lewis acid catalyst in acylation reactions was investigated by Ishihara et al. (1996), demonstrating its high catalytic activity (Ishihara et al., 1996).

Thermodynamics and Molecular Interactions

Tan & Sabbah (1994) studied the thermodynamic properties of iodobenzoic acids, including 2-Iodo-, 3-iodo-, and 4-iodobenzoic acids, through calorimetric methods. This research contributes to the understanding of the physical properties of compounds like 2,3,4-Trifluoro-5-iodobenzoic acid (Tan & Sabbah, 1994).

Iodine Accumulation in Plants

Halka et al. (2020) investigated the effect of various iodobenzoates, including 2-iodobenzoic acid and 4-iodobenzoic acid, on tomato seedlings. This study suggests potential applications of these compounds in enhancing plant growth and development (Halka et al., 2020).

properties

IUPAC Name

2,3,4-trifluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYIPWVPDYSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455561
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-iodobenzoic acid

CAS RN

203916-59-0
Record name 2,3,4-Trifluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203916-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AcOH (1.2 L) and Ac2O (0.63 L) were added to a 5 L flask. H2SO4 (1.6 L) was then added to the same flask while cooling with ice to prevent the temperature from exceeding 40° C. Next, I2 (70 g), activated MnO2 (70 g) and 2,3,4-trifluorobenzoic acid (120 g, 0.68 mol) were added in solid form while stirring at room temperature. While stirring the resulting dark purple suspension at 50° C., I2 (70 g) and activated MnO2 (70 g) were added after 2 to 3 hours, and I2 (33 g) and activated MnO2 (37 g) were further added after 4 to 6 hours. After 24 hours, the reaction mixture was added to ice water (2 L). The purple organic layer obtained by extraction three times with CH2Cl2 (1.6 L, 1.0 L, 1.0 L) was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L), resulting in alteration of the organic layer color to pale yellow. The organic layer was washed four times with 1.0 L of water to remove the AcOH, yielding a non-cloudy transparent organic layer. After removing water in the organic layer with Na2SO4 (1.3 kg), the solvent was removed by distillation to yield 192 g of 2,3,4-trifluoro-5-iodobenzoic acid (0.64 mol, 94%, purity: 99 LC area % (UV peak area % in LC)) as white powders. If necessary, rinsing may be performed with a mixed solvent of ethanol and hexane (EtOAc: hexane=1:9 (v/v)).
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
0.63 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.6 L
Type
reactant
Reaction Step Three
Name
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
70 g
Type
catalyst
Reaction Step Four
Name
Quantity
70 g
Type
reactant
Reaction Step Five
Name
Quantity
70 g
Type
catalyst
Reaction Step Five
Name
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
37 g
Type
catalyst
Reaction Step Six
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 3
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
2,3,4-Trifluoro-5-iodobenzoic acid
Reactant of Route 6
2,3,4-Trifluoro-5-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.